Styrene-2,3,4,5,6-d5
Overview
Description
This compound has the molecular formula C8H3D5 and a molecular weight of 109.18 g/mol . It is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrene-2,3,4,5,6-d5 can be synthesized through the deuteration of styrene. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydrogenation of ethylbenzene in the presence of a deuterium source. The process is similar to the production of regular styrene but requires the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Chemical Reactions Analysis
Types of Reactions
Styrene-2,3,4,5,6-d5 undergoes various chemical reactions similar to those of regular styrene, including:
Polymerization: It can polymerize to form polystyrene, a widely used plastic.
Oxidation: It can be oxidized to form styrene oxide, a valuable intermediate in organic synthesis.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, cationic, or anionic initiators under controlled temperatures.
Oxidation: Typically carried out using oxidizing agents like peracids or hydrogen peroxide.
Substitution: Requires electrophiles and catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Polystyrene: A polymer used in various applications, including packaging and insulation.
Styrene Oxide: An intermediate used in the production of other chemicals.
Substituted Styrenes: Compounds with various functional groups attached to the benzene ring.
Scientific Research Applications
Styrene-2,3,4,5,6-d5 is used extensively in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of styrene metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of styrene in the body.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Mechanism of Action
The mechanism of action of Styrene-2,3,4,5,6-d5 is similar to that of regular styrene. It undergoes metabolic activation to form styrene oxide, which can interact with cellular macromolecules. The deuterium atoms in this compound provide a unique advantage in tracing and studying these interactions due to their distinct isotopic signature .
Comparison with Similar Compounds
Similar Compounds
Styrene-d8: A fully deuterated form of styrene with eight deuterium atoms.
Styrene-α,2,3,4,5,6-d6: A partially deuterated form with six deuterium atoms.
Styrene-β,β-d2: A deuterated form with two deuterium atoms on the vinyl group.
Uniqueness
Styrene-2,3,4,5,6-d5 is unique due to its specific isotopic substitution pattern, which makes it particularly useful for studying the benzene ring’s behavior in chemical reactions and metabolic processes. Its partial deuteration provides a balance between isotopic labeling and chemical reactivity, making it a versatile tool in research .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30209-80-4 | |
Record name | Benzene-1,2,3,4,5-d5, 6-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30209-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10514648 | |
Record name | 1-Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5161-29-5 | |
Record name | 1-Ethenyl(~2~H_5_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5161-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.